molecular formula C10H14BrFN4 B2925357 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine CAS No. 2009586-55-2

5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine

Cat. No.: B2925357
CAS No.: 2009586-55-2
M. Wt: 289.152
InChI Key: RUOMMTWSCXLXQM-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group at the 5-position and a piperazine ring at the 2-position, which is further substituted with a 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 2-fluoroethylamine.

    Formation of Piperazine Derivative: The 2-fluoroethylamine is reacted with piperazine to form 1-(2-fluoroethyl)piperazine.

    Nucleophilic Substitution: The 1-(2-fluoroethyl)piperazine is then reacted with 5-bromopyrimidine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes, particularly those involving pyrimidine and piperazine derivatives.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in the development of drugs targeting specific biological pathways.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and materials, particularly those requiring specific functional groups.

Comparison with Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-morpholino)pyrimidine

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the piperazine ring. For example, 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine has a methyl group instead of a 2-fluoroethyl group.
  • Unique Properties: The presence of the 2-fluoroethyl group in 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOMMTWSCXLXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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